molecular formula C16H20O6 B191888 Mexoticin CAS No. 18196-00-4

Mexoticin

Cat. No. B191888
CAS RN: 18196-00-4
M. Wt: 308.33 g/mol
InChI Key: JVCJUTNJQMKKCK-CYBMUJFWSA-N
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Description

Mexoticin is a naturally occurring coumarin that can be isolated from the leaves of Murraya omphalocarpa1.



Synthesis Analysis

Mexoticin is a naturally occurring compound that can be isolated from the leaves of Murraya omphalocarpa2. However, the exact synthesis process is not clearly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of Mexoticin is not explicitly mentioned in the available resources. However, a paper titled “Crystal and molecular structure of mexoticin” might provide detailed insights3.



Chemical Reactions Analysis

The specific chemical reactions involving Mexoticin are not clearly mentioned in the available resources. However, understanding the chemistry of each material and its impact on physical properties is essential to understand its function4.



Physical And Chemical Properties Analysis

Mexoticin’s physical and chemical properties are not explicitly mentioned in the available resources. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials6.


Scientific Research Applications

Mexoticin is a compound that has been isolated from Zanthoxylum nitidum, a valuable traditional Chinese medicine . Zanthoxylum nitidum has been found to exhibit various bioactivities such as cytotoxic, antibacterial, antiviral and antifungal, analgesic, antioxidant, and anti-inflammatory activities . Many alkaloids, coumarins, benzenoids, steroids, and their derivatives have been previously reported in Z. nitidum .

The isolation and identification of Mexoticin involve spectral data including 1D and 2D NMR and HR-EI-MS . The in vitro cytotoxicity of compounds including Mexoticin to RAW264.7 cells, THP-1 cells, and Caco-2 cells was tested .

  • Pharmaceutical Research

    • Mexoticin, like other coumarins, may have potential therapeutic applications. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects .
  • Chemical Research

    • Mexoticin can be used as a reference compound in chemical research. Its structure and properties can serve as a basis for the synthesis of new compounds .
    • It can also be used in studies investigating the chemical constituents of Murraya omphalocarpa and other plants .
  • Bioactivity Studies

    • Mexoticin can be used in bioactivity studies to investigate its effects on various cell lines. For example, the in vitro cytotoxicity of Mexoticin to RAW264.7 cells, THP-1 cells, and Caco-2 cells has been tested .
  • Pharmaceutical Research

    • Mexoticin, like other coumarins, may have potential therapeutic applications. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects .
  • Chemical Research

    • Mexoticin can be used as a reference compound in chemical research. Its structure and properties can serve as a basis for the synthesis of new compounds .
    • It can also be used in studies investigating the chemical constituents of Murraya omphalocarpa and other plants .
  • Bioactivity Studies

    • Mexoticin can be used in bioactivity studies to investigate its effects on various cell lines. For example, the in vitro cytotoxicity of Mexoticin to RAW264.7 cells, THP-1 cells, and Caco-2 cells has been tested .

Safety And Hazards

The specific safety and hazards related to Mexoticin are not clearly mentioned in the available resources. However, understanding the various safety hazards that employees may encounter can help design a safety plan and prevent accidents in the workplace7.


Future Directions

The future directions of Mexoticin research are not clearly mentioned in the available resources. However, future directions in a field often involve addressing current challenges, improving existing techniques, and exploring new applications8.


properties

IUPAC Name

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJUTNJQMKKCK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939511
Record name 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

CAS RN

18196-00-4
Record name Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
T KINOSHITA, JB WU, FC HO - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
Three new prenylcoumarins, murpaniculol senecioate, 5-methoxymurrayatin and omphamurin isovalerate were isolated from the leaves of Murraya paniculata var. omphalocarpa (…
Number of citations: 32 www.jstage.jst.go.jp
M Tin–Wa, S Bonomo, RW Scora - Planta Medica, 1979 - thieme-connect.com
Mexoticin was isolated for the first time vent from the defatted 90/o methanol layer from Severinia buxifolia (Rutaceae). Its yielded 12.1 g of fraction E-identity was confirmed by …
Number of citations: 10 www.thieme-connect.com
DP Chakraborty, S Roy, A Chakraborty, AK Mandal… - Tetrahedron, 1980 - Elsevier
… supported by the presence of the mass spectral peak (5) at tn/e 219, as was found in mexoticin’ … WC subjected mexoticin to dehydration with P,O, in boiling xylcnc when 1:4 cycloaddition …
Number of citations: 24 www.sciencedirect.com
DP Chakraborty, BK Chowdhury, BC Das - Tetrahedron Letters, 1967 - Elsevier
… has been named mexoticin … The ir spectrum (KBr) of mexoticin … operating at 70 eV) of mexoticin is in complete agreement with the proposed structure (I). The molecular peak at …
Number of citations: 31 www.sciencedirect.com
DBM Wickramaratne, V Kumar, S Balasubramaniam - Phytochemistry, 1984 - Elsevier
… of mexoticin, sibiricin and phebalosin reported previously but were … mexoticin (2). (-)Sibiricin (3) was refluxed with 1 “:d oxalic acid and the product was found to be identical to mexoticin …
Number of citations: 18 www.sciencedirect.com
RP Santos, MTS Trevisan, ER Silveira, ODL Pessoa… - Química …, 2008 - SciELO Brasil
… , (R)-byakangelicin and (S)-mexoticin. From leaves were isolated the coumarins (R)-byakangelicin, aurapten, (S)-mexoticin, isosibiricin, isomerazin and coumurrayin and the flavonoid …
Number of citations: 8 www.scielo.br
KN Goswami, VS Yadava… - Indian journal of pure …, 1991 - pascal-francis.inist.fr
Crystal and molecular structure of mexoticin … Crystal and molecular structure of mexoticin …
Number of citations: 2 pascal-francis.inist.fr
R Dondon, P Bourgeois, S Fery-Forgues - Fitoterapia, 2006 - Elsevier
… It appeared that the two coumarinic moieties of 3 are derivatives of mexoticin (1) and … Four other compounds were added to this list, in particular murrangatin, mexoticin (1) and meranzin …
Number of citations: 22 www.sciencedirect.com
SK Banerjee, BD Gupta, R Kumar, CK Atal - Phytochemistry, 1980 - Elsevier
… Structure 3 for sibirinol was confirmed by its synthesis from mexoticin (lo), isolated from the umbels during the present investigation. Mexoticin monoacetate (ll), prepared by treating 10 …
Number of citations: 29 www.sciencedirect.com
N Teshima, H Yamada, M Ju-ichi, T Uji… - Natural Product …, 2015 - journals.sagepub.com
… From these results, the senecioyl ester group was determined to be located at C-2’, allowing 3 to be assigned as mexoticin-2’-senecioate. To confirm the structure, (S)-(-)-mexoticin [13], …
Number of citations: 3 journals.sagepub.com

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